molecular formula C11H21NO3 B8191909 (3S)-3-Hydroxy-3-methyl-piperidine-1-carboxylic acid tert-butyl ester

(3S)-3-Hydroxy-3-methyl-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B8191909
M. Wt: 215.29 g/mol
InChI Key: IWWAIZZOPVWORI-NSHDSACASA-N
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Description

The compound “(3S)-3-Hydroxy-3-methyl-piperidine-1-carboxylic acid tert-butyl ester” is a chiral piperidine derivative featuring a tert-butyl carbamate (Boc) protecting group at the nitrogen position and a hydroxyl-methyl substitution at the (3S)-position of the piperidine ring.

Properties

IUPAC Name

tert-butyl (3S)-3-hydroxy-3-methylpiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-10(2,3)15-9(13)12-7-5-6-11(4,14)8-12/h14H,5-8H2,1-4H3/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWWAIZZOPVWORI-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN(C1)C(=O)OC(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CCCN(C1)C(=O)OC(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-Hydroxy-3-methyl-piperidine-1-carboxylic acid tert-butyl ester typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the piperidine ring.

    Hydroxylation: Introduction of the hydroxyl group at the 3-position of the piperidine ring.

    Methylation: Addition of a methyl group to the 3-position.

    Esterification: Formation of the tert-butyl ester at the carboxylic acid group.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts and controlled reaction environments to facilitate the desired transformations efficiently.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-Hydroxy-3-methyl-piperidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: Conversion of the hydroxyl group to a carbonyl group.

    Reduction: Reduction of the carbonyl group back to a hydroxyl group.

    Substitution: Replacement of functional groups on the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Conditions for substitution reactions often involve nucleophiles and electrophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction can regenerate the original hydroxyl group.

Scientific Research Applications

(3S)-3-Hydroxy-3-methyl-piperidine-1-carboxylic acid tert-butyl ester has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (3S)-3-Hydroxy-3-methyl-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare “(3S)-3-Hydroxy-3-methyl-piperidine-1-carboxylic acid tert-butyl ester” with structurally related piperidine-tert-butyl esters, focusing on substituents, molecular properties, and applications.

Table 1: Key Properties of Piperidine-tert-butyl Ester Derivatives

Compound Name Substituents CAS Molecular Formula Molar Mass (g/mol) Key Features
(S)-3-(2-Hydroxy-ethylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester 3-(2-Hydroxyethylsulfanyl) 1353994-50-9 C₁₂H₂₃NO₃S 261.38 Thioether linkage with hydroxyl group; potential for disulfide bond formation
(3S,5R)-3-Hydroxy-5-(2,2,2-trifluoro-acetylamino)-piperidine-1-carboxylic acid tert-butyl ester 3-Hydroxy, 5-trifluoroacetylamino 2331211-40-4 C₁₂H₁₉F₃N₂O₄ 312.29 Fluorinated acetyl group enhances metabolic stability; discontinued commercial availability
(3S,5S)-3,5-Dihydroxy-piperidine-1-carboxylic acid tert-butyl ester 3,5-Dihydroxy 2382089-24-7 C₁₀H₁₉NO₄ 217.26 Dual hydroxyl groups enable chelation or glycosylation reactions
3,3-Difluoro-5-hydroxymethyl-piperidine-1-carboxylic acid tert-butyl ester 3,3-Difluoro, 5-hydroxymethyl 1262412-64-5 C₁₁H₁₉F₂NO₃ 251.28 Fluorine atoms increase electronegativity; hydroxymethyl allows further derivatization
(S)-3-((S)-2-Amino-3-methyl-butyrylamino)-piperidine-1-carboxylic acid tert-butyl ester 3-(2-Amino-3-methyl-butyrylamino) 864754-29-0 C₁₅H₂₉N₃O₃ 313.44 Amino acid side chain supports peptide coupling

Functional Group Reactivity

  • Hydroxyl vs. Hydroxymethyl : The 3-hydroxy group in the parent compound can be oxidized to a ketone (e.g., via Swern oxidation), whereas hydroxymethyl derivatives (e.g., ) are precursors for aldehydes or carboxylic acids .
  • Amino Acid Substitutions: Compounds like (S)-3-((S)-2-amino-3-methyl-butyrylamino)-piperidine-1-carboxylate () are tailored for peptidomimetic applications, leveraging the Boc group for N-terminal protection during solid-phase synthesis.

Biological Activity

(3S)-3-Hydroxy-3-methyl-piperidine-1-carboxylic acid tert-butyl ester, often referred to as a derivative of piperidine, has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound is characterized by its piperidine ring structure with a hydroxyl group and a tert-butyl ester. The synthesis typically involves several key steps:

  • Preparation of the Piperidine Ring : Starting materials are selected to form the piperidine backbone.
  • Hydroxylation : The introduction of a hydroxyl group at the 3-position.
  • Methylation : A methyl group is added to the same position.
  • Esterification : The carboxylic acid group is converted into a tert-butyl ester.

This multi-step synthetic route is crucial for obtaining the desired compound with high yield and purity.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Antiviral Properties

Recent studies have shown that derivatives of piperidine, including this compound, possess antiviral properties. For instance, compounds containing similar structures have been evaluated for their efficacy against viruses such as HSV-1 (Herpes Simplex Virus type 1) and other viral pathogens. In vitro studies demonstrated that modifications in the piperidine structure can enhance antiviral activity, suggesting a potential therapeutic application for this compound in treating viral infections .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Research indicates that certain piperidine derivatives can inhibit inflammatory pathways, which may be beneficial in treating conditions characterized by excessive inflammation .

The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific molecular targets within cells. These interactions can modulate various biochemical pathways, leading to observed therapeutic effects. For example:

  • Inhibition of Viral Replication : The compound may interfere with viral entry or replication mechanisms within host cells.
  • Modulation of Immune Response : By influencing cytokine production or signaling pathways, it may help reduce inflammation.

Study 1: Antiviral Activity Assessment

A study published in 2021 evaluated several piperidine derivatives for their antiviral activity against HSV-1. Among the tested compounds, those structurally similar to this compound showed promising results, with some exhibiting significant inhibition of viral replication in Vero cells .

Study 2: Anti-inflammatory Evaluation

Another research effort focused on assessing the anti-inflammatory effects of piperidine derivatives. The study found that certain modifications enhanced their ability to inhibit pro-inflammatory cytokines in vitro, suggesting that this compound could be a candidate for further development as an anti-inflammatory agent .

Comparison with Similar Compounds

Compound NameStructureBiological Activity
PiperidineBasic structure without functional groupsGeneral base structure
This compoundHydroxyl and ester groups presentAntiviral and anti-inflammatory properties
Other Piperidine DerivativesVarious substituentsVariable biological activities depending on modifications

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